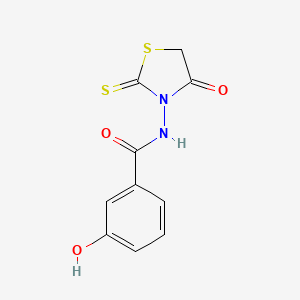
2,2'-Dimethyl-5,5'-bis(2-pyridinyl)-3,3'-biisoxazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biisoxazolidine: is a complex organic compound characterized by its unique structure, which includes two pyridine rings and two isoxazolidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biisoxazolidine typically involves the following steps:
Formation of Isoxazolidine Rings: The initial step involves the formation of isoxazolidine rings through a [3+2] cycloaddition reaction between nitrile oxides and alkenes.
Introduction of Pyridine Rings: The pyridine rings are introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions.
Methylation: The final step involves the methylation of the compound to introduce the dimethyl groups at the 2,2’ positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced isoxazolidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biisoxazolidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biisoxazolidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity or alter receptor function. This interaction is mediated by the pyridine and isoxazolidine rings, which provide multiple binding sites for coordination.
相似化合物的比较
Similar Compounds
2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biisoxazole: Similar structure but with isoxazole rings instead of isoxazolidine rings.
2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biimidazolidine: Contains imidazolidine rings instead of isoxazolidine rings.
2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biisoxazoline: Features isoxazoline rings instead of isoxazolidine rings.
Uniqueness
2,2’-Dimethyl-5,5’-bis(2-pyridinyl)-3,3’-biisoxazolidine is unique due to its combination of pyridine and isoxazolidine rings, which provide distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
属性
分子式 |
C18H22N4O2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
2-methyl-3-(2-methyl-5-pyridin-2-yl-1,2-oxazolidin-3-yl)-5-pyridin-2-yl-1,2-oxazolidine |
InChI |
InChI=1S/C18H22N4O2/c1-21-15(11-17(23-21)13-7-3-5-9-19-13)16-12-18(24-22(16)2)14-8-4-6-10-20-14/h3-10,15-18H,11-12H2,1-2H3 |
InChI 键 |
XMGVSBZNCGEFPA-UHFFFAOYSA-N |
规范 SMILES |
CN1C(CC(O1)C2=CC=CC=N2)C3CC(ON3C)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12138050.png)
![2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol](/img/structure/B12138051.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12138061.png)
![(5Z)-3-hexyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12138062.png)
![N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-2,4-dichlorobenzamide](/img/structure/B12138067.png)

![2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(dimethylamino)phe nyl]acetamide](/img/structure/B12138077.png)
![3-[(2,6-Dichlorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12138079.png)

![4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-(2-morpholi n-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12138094.png)
![N-(2-bromophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12138099.png)

![(3Z)-5-bromo-1-butyl-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12138112.png)

